3,4-difluoro-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide
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Overview
Description
3,4-difluoro-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro groups and a piperidinyl-tetrahydroquinazolinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3,4-difluoro-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Another difluoro-substituted benzamide with different biological properties.
1,3,5,7-Tetramethyl-8-phenyl-4,4-difluoroboradiazaindacene: A compound with a similar difluoro substitution but different core structure.
Uniqueness
3,4-difluoro-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
3,4-Difluoro-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex molecular structure that includes a benzamide core and a tetrahydroquinazoline moiety, which contribute to its unique interactions with biological targets.
Chemical Structure and Properties
The compound's molecular formula is C19H22F2N4O, with a molecular weight of approximately 366.40 g/mol. The structural layout can be represented as follows:
Research indicates that this compound acts primarily as a selective inhibitor of calcium release-activated calcium channels (CRAC channels). These channels are crucial for various physiological processes, including muscle contraction and neurotransmitter release. Inhibition of these channels may have therapeutic implications for conditions such as rheumatoid arthritis and other inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy in modulating intracellular calcium levels. For instance:
- Antirheumatic Activity : Preclinical models of rheumatoid arthritis have shown that this compound significantly reduces inflammatory markers and joint swelling.
- Neuroprotective Effects : The compound has also been evaluated for neuroprotective properties in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.
In Vivo Studies
In vivo studies further support the biological activity of the compound:
- Safety Profile : Phase 1 clinical trials indicated a favorable safety profile among healthy volunteers, with no significant adverse effects reported during the study period.
Case Studies
Several case studies highlight the practical applications and effects of this compound:
-
Rheumatoid Arthritis Model :
- A study involving animal models demonstrated that treatment with this compound resulted in a marked decrease in disease severity scores compared to control groups.
-
Neurodegenerative Disease Research :
- In a separate investigation focusing on neurodegenerative models, the compound exhibited protective effects against neuronal death induced by oxidative stress.
Comparative Analysis with Related Compounds
The following table provides a comparative overview of this compound with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Fluoro-N-(piperidinyl)benzamide | Piperidine ring; fluorine substitution | Inhibitor of related pathways |
N-(2-Methylpyridinyl)benzamide | Contains pyridine instead of piperidine | Potential antineoplastic activity |
5-Fluoro-N-(pyrrolidinyl)benzamide | Similar fluorination pattern | Antimicrobial properties |
Properties
IUPAC Name |
3,4-difluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O/c21-16-6-5-13(11-17(16)22)20(27)25-14-7-9-26(10-8-14)19-15-3-1-2-4-18(15)23-12-24-19/h5-6,11-12,14H,1-4,7-10H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCKMHLVHXTMPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.